3-(2,2-Difluoroethyl)morpholine;hydrochloride
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Overview
Description
3-(2,2-Difluoroethyl)morpholine;hydrochloride is a chemical compound with the molecular formula C6H12ClF2NO and a molecular weight of 187.61 g/mol . It is a morpholine derivative where the morpholine ring is substituted with a 2,2-difluoroethyl group. This compound is typically found in its hydrochloride salt form, which enhances its stability and solubility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroethyl)morpholine;hydrochloride generally involves the reaction of morpholine with 2,2-difluoroethyl chloride under controlled conditions. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Difluoroethyl)morpholine;hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The morpholine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield morpholine and 2,2-difluoroethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized morpholine derivatives.
Reduction: Reduced morpholine derivatives.
Scientific Research Applications
3-(2,2-Difluoroethyl)morpholine;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2,2-Difluoroethyl)morpholine;hydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The morpholine ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,2-Difluoroethyl)piperidine;hydrochloride
- 3-(2,2-Difluoroethyl)pyrrolidine;hydrochloride
- 3-(2,2-Difluoroethyl)azetidine;hydrochloride
Uniqueness
3-(2,2-Difluoroethyl)morpholine;hydrochloride is unique due to its specific substitution pattern and the presence of both the morpholine ring and the difluoroethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-(2,2-difluoroethyl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5-4-10-2-1-9-5;/h5-6,9H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSHHFDQQDQHIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)CC(F)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253631-95-5 |
Source
|
Record name | 3-(2,2-difluoroethyl)morpholine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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